molecular formula C13H8ClNO4 B6401839 4-Chloro-3-(3-nitrophenyl)benzoic acid CAS No. 1261925-81-8

4-Chloro-3-(3-nitrophenyl)benzoic acid

Cat. No.: B6401839
CAS No.: 1261925-81-8
M. Wt: 277.66 g/mol
InChI Key: MOGLXTJESLBAKT-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chloro group at the 4-position and a nitrophenyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-nitrophenyl)benzoic acid typically involves the nitration of 4-chlorobenzoic acid followed by a coupling reaction with 3-nitrophenylboronic acid. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).

Major Products Formed

    Reduction: 4-Chloro-3-(3-aminophenyl)benzoic acid.

    Substitution: 4-Substituted-3-(3-nitrophenyl)benzoic acids.

    Coupling: Biaryl derivatives with various functional groups.

Scientific Research Applications

4-Chloro-3-(3-nitrophenyl)benzoic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 3-Nitro-4-chlorobenzoic acid
  • 4-Chloro-3-(4-nitrophenyl)benzoic acid

Uniqueness

4-Chloro-3-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the chloro and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

4-chloro-3-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGLXTJESLBAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690060
Record name 6-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-81-8
Record name 6-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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